molecular formula C10H8O2S B3054866 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one CAS No. 62218-95-5

1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one

Cat. No.: B3054866
CAS No.: 62218-95-5
M. Wt: 192.24 g/mol
InChI Key: BTFDPHISTXGHRX-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one is a benzothiophene-derived ketone characterized by a hydroxy group at the 2-position and an acetyl group at the 3-position of the heterocyclic ring. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science due to its modular reactivity and structural versatility .

Properties

IUPAC Name

1-(2-hydroxy-1-benzothiophen-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6(11)9-7-4-2-3-5-8(7)13-10(9)12/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFDPHISTXGHRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(SC2=CC=CC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60634441
Record name 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62218-95-5
Record name 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60634441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with thioglycolic acid in the presence of a catalyst to form the benzothiophene ring. The resulting intermediate is then subjected to further reactions to introduce the ethanone group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ethanone group can be reduced to an alcohol.

    Substitution: The benzothiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of 1-(2-carboxy-1-benzothiophen-3-yl)ethan-1-one.

    Reduction: Formation of 1-(2-hydroxy-1-benzothiophen-3-yl)ethanol.

    Substitution: Various substituted benzothiophenes depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the hydroxy and ethanone groups allows for hydrogen bonding and other interactions that can influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents/Modifications Key Properties/Applications Reference
1-(2-Methyl-1-benzothiophen-3-yl)ethan-1-one Methyl at 2-position (no hydroxy) Higher lipophilicity; used in materials
1-(Benzofuran-2-yl)ethan-1-one Benzofuran core (oxygen vs. sulfur) Lower thermal stability; antimicrobial activity
1-(3-(Phenylethynyl)thiophen-2-yl)ethan-1-one Ethynylphenyl at 3-position (thiophene core) Enhanced π-conjugation; biaryl synthesis
1-(Pyren-2-yl)ethan-1-one Polyaromatic hydrocarbon (pyrene) Applications in optoelectronics
  • Electronic Effects : Replacement of sulfur in benzothiophene with oxygen (benzofuran analogs) reduces electron delocalization, impacting reactivity in cross-coupling reactions .
  • Solubility : The hydroxy group in the target compound improves aqueous solubility compared to methyl or bromo derivatives (e.g., 1-(4-bromophenyl)ethan-1-one in ).
Physicochemical and Spectroscopic Properties

Table 3: Physical and Spectral Data

Compound Melting Point (°C) IR (cm⁻¹) Key NMR Shifts (¹H/¹³C) Reference
1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one Not reported O-H stretch ~3300 Benzothiophene C-S resonance -
1-(4-Chloromethylphenyl)ethan-1-one (1f) 137.3–138.5 S=O stretch ~1057 δ 7.8 (aryl H), δ 200 (C=O)
O-Benzyl benzofuran oxime ethers 87–90 C=N stretch ~1690 δ 5.2 (OCH₂Ph), δ 150 (C=N)
  • The hydroxy group in the target compound likely results in a broad IR peak ~3300 cm⁻¹, absent in methyl or bromo analogs.

Biological Activity

1-(2-Hydroxy-1-benzothiophen-3-yl)ethan-1-one, also known as a derivative of benzothiophene, has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This compound is characterized by the presence of a hydroxy group and an ethanone moiety, which are crucial for its biological interactions.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H9O2S\text{C}_{10}\text{H}_{9}\text{O}_2\text{S}

This structure indicates the presence of a benzothiophene core with a hydroxyl and a carbonyl group that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxy and ethanone groups facilitate binding to active sites, modulating biological pathways such as oxidative stress response and inflammation .

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The hydroxy group is known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is critical for preventing cellular damage associated with various diseases .

Anticancer Properties

Preliminary studies suggest that derivatives of benzothiophene, including this compound, may possess anticancer activities. For instance, related compounds have shown selective cytotoxicity against cancer cell lines, inducing apoptosis and inhibiting proliferation . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of key enzymes involved in disease processes. For example, studies on related benzothiophene derivatives have demonstrated inhibition of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), both of which are critical targets in neurodegenerative diseases and cancer therapy respectively .

Study on Apoptosis Induction

A study evaluating the effects of benzothiophene derivatives on K562 leukemia cells found that certain compounds induced apoptosis through the activation of caspase pathways. The derivatives were shown to inhibit the release of pro-inflammatory cytokines like IL-6, which is often elevated in cancer .

Antimicrobial Activity

Additional research has highlighted the antimicrobial potential of similar compounds, suggesting that this compound may also exhibit activity against various bacterial strains. The minimum inhibitory concentration (MIC) values reported for related compounds indicate moderate antibacterial activity, especially against Gram-positive bacteria .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionAChE and CA inhibitors
AntimicrobialModerate activity against Gram-positive bacteria

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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